molecular formula C8H6N2O3 B7964888 4-Aminobenzo[d]oxazole-2-carboxylic acid

4-Aminobenzo[d]oxazole-2-carboxylic acid

Cat. No.: B7964888
M. Wt: 178.14 g/mol
InChI Key: KPZFNZOQPORTEK-UHFFFAOYSA-N
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Description

4-Aminobenzo[d]oxazole-2-carboxylic Acid (CAS 1784377-67-8) is a benzo[d]oxazole derivative with a molecular formula of C8H6N2O3 and a molecular weight of 178.15 g/mol . As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of both an amino and a carboxylic acid functional group on the benzoxazole core makes this compound a versatile precursor for the synthesis of more complex molecules, particularly in the development of novel pharmacologically active compounds . The specific research applications and mechanism of action for this compound are areas of active investigation and are dependent on the researcher's specific experimental goals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1,3-benzoxazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,9H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZFNZOQPORTEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Aminobenzo D Oxazole 2 Carboxylic Acid and Its Analogs

Established Synthetic Pathways for Benzoxazoles

The construction of the benzoxazole (B165842) scaffold is a well-established field in organic synthesis, with numerous methods developed to achieve this heterocyclic core. These methods can be broadly categorized based on the bond-forming strategies employed.

Cyclization Reactions in Benzo[d]oxazole Ring Formation

The most prevalent method for synthesizing the benzoxazole ring involves the condensation and subsequent cyclization of an o-aminophenol with a suitable one-carbon electrophile. This electrophile provides the carbon atom that will become the C2 position of the benzoxazole ring. A variety of reagents can serve this purpose, leading to a wide range of 2-substituted benzoxazoles. nih.govorganic-chemistry.org

Commonly employed one-carbon sources include:

Aldehydes: In the presence of an oxidizing agent or a suitable catalyst, aldehydes react with o-aminophenols to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. mdpi.com

Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can condense with o-aminophenols, often under acidic conditions or with coupling agents, to form an intermediate amide which then cyclizes upon dehydration. mdpi.comresearchgate.net

Orthoesters: These reagents can react with o-aminophenols to provide 2-substituted benzoxazoles. organic-chemistry.org

Nitriles: In the presence of a catalyst, nitriles can also serve as the C2 source.

Strategies for Introducing Carboxylic Acid Functionality

Introducing a carboxylic acid group at the 2-position of the benzoxazole ring can be achieved through several synthetic approaches. A direct method involves the cyclization of an o-aminophenol with a C2-synthon that already contains a carboxyl group or its precursor.

One such strategy is the reaction of o-aminophenols with oxalic acid derivatives , such as oxalyl chloride or diethyl oxalate. The reaction with diethyl oxalate, for instance, can lead to the formation of an intermediate that upon cyclization and subsequent hydrolysis of the resulting ester, would yield the desired 2-carboxylic acid. stackexchange.comechemi.com

Alternatively, a nitrile group can be introduced at the 2-position, which can then be hydrolyzed to a carboxylic acid. The synthesis of 2-cyanobenzoxazoles can be accomplished by reacting o-aminophenols with cyanogen (B1215507) halides or other cyanating agents. nih.gov Subsequent hydrolysis of the nitrile provides a route to the 2-carboxylic acid functionality.

A third approach involves the synthesis of a 2-ester-substituted benzoxazole, for example, through the cyclization of an o-aminophenol with an appropriate α-keto ester or a derivative of chlorooxoacetate. The ester can then be hydrolyzed to the carboxylic acid under standard conditions.

Approaches for Amination of Benzo[d]oxazole Scaffolds

The introduction of an amino group onto the benzoxazole ring system can be accomplished either by starting with an aminated precursor or by functionalizing the pre-formed benzoxazole ring.

For the synthesis of 4-aminobenzoxazoles, a direct approach involves using a starting material that already contains the amino group at the desired position, such as 2,4-diaminophenol (B1205310) . The challenge in this approach lies in the chemoselective reaction of one amino group over the other during the cyclization step.

Alternatively, a nitro group can be introduced onto the benzoxazole ring, which can then be reduced to an amino group. For instance, starting with a 4-nitro-substituted o-aminophenol, a 4-nitrobenzoxazole can be synthesized. Subsequent reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like SnCl₂, provides the corresponding 4-aminobenzoxazole.

Direct amination of the benzoxazole ring is also possible, though it typically occurs at the 2-position. Various methods for direct C-H amination have been developed, often employing transition metal catalysts or photoredox catalysis. nih.gov

Precursor-Based Synthesis Strategies

The synthesis of specifically substituted benzoxazoles like 4-Aminobenzo[d]oxazole-2-carboxylic acid heavily relies on the strategic selection and functionalization of precursor molecules.

Utilization of o-Aminophenol Derivatives as Key Starting Materials

o-Aminophenol and its substituted derivatives are the cornerstone for the synthesis of a vast array of benzoxazoles. organic-chemistry.orgmdpi.com The inherent reactivity of the ortho-positioned amino and hydroxyl groups allows for facile cyclization to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring.

For the synthesis of this compound, a logical starting material would be a 2,4-diaminophenol derivative. The amino groups in diaminophenols exhibit different nucleophilicity, which can be exploited for selective reactions. It is generally observed that the amino group para to the hydroxyl group is more nucleophilic. This selectivity can be crucial when reacting with a C2-synthon like an oxalic acid derivative.

Another key precursor strategy involves starting with a nitro-substituted o-aminophenol. For example, 2-amino-5-nitrophenol (B90527) could be used to first construct the benzoxazole-2-carboxylic acid core, followed by reduction of the nitro group to an amine to yield a 5-aminobenzoxazole derivative. A similar strategy could be envisioned for a 4-amino analog starting from the corresponding 4-nitro-o-aminophenol.

The following table summarizes some common o-aminophenol precursors and their potential application in benzoxazole synthesis.

PrecursorPotential Product
o-AminophenolBenzoxazole
2-Amino-4-nitrophenol5-Nitrobenzoxazole
2-Amino-5-nitrophenol6-Nitrobenzoxazole
2,4-Diaminophenol5-Aminobenzoxazole

This table is for illustrative purposes and the actual outcome depends on the specific reaction conditions and the other reactants involved.

Role of Cyanogen Halides in Benzo[d]oxazole Annulation

Cyanogen halides, particularly cyanogen bromide (BrCN), have been traditionally used for the synthesis of 2-aminobenzoxazoles from o-aminophenols. This reaction proceeds through the formation of a cyanamide (B42294) intermediate which then cyclizes. However, due to the high toxicity of cyanogen halides, alternative and less hazardous cyanating agents have been developed.

One such alternative is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) . nih.gov This reagent, in the presence of a Lewis acid such as BF₃·Et₂O, can effectively react with o-aminophenols to yield 2-aminobenzoxazoles. nih.gov The reaction is believed to proceed through the Lewis acid activation of the cyano group, facilitating the nucleophilic attack of the amino group of the o-aminophenol, followed by cyclization. nih.gov

This methodology provides a pathway to 2-aminobenzoxazoles. To arrive at the target this compound, a multi-step synthesis could be envisioned starting from a suitably substituted o-aminophenol, where the 2-amino group is later transformed into a carboxylic acid, or where the cyanation is performed on a precursor that already contains the 4-amino and 2-carboxy functionalities, though the latter would be synthetically challenging.

The table below outlines the general reaction using NCTS.

Starting MaterialReagentProduct
o-AminophenolNCTS, BF₃·Et₂O2-Aminobenzoxazole

This represents a general transformation and yields can vary based on the specific substrate and reaction conditions.

Synthesis of Substituted Benzoxazoles via Cyclocondensation Reactions

The most traditional and widely employed method for constructing the benzoxazole ring is the cyclocondensation of 2-aminophenols with a variety of functionalized precursors. nih.govnih.gov This approach involves the reaction of the amino and hydroxyl groups of the 2-aminophenol (B121084) with a reagent that provides the C2 carbon of the oxazole ring, followed by dehydration to form the aromatic system.

Commonly used reagents for this transformation include:

Carboxylic Acids and Derivatives: Direct condensation with carboxylic acids, often under harsh acidic conditions, is a fundamental approach. nih.govnih.gov More reactive derivatives such as acyl chlorides and anhydrides can also be used, often under milder conditions. nih.govnih.gov

Aldehydes: The reaction of 2-aminophenols with aldehydes is a popular method, typically proceeding through an initial Schiff base formation, followed by cyclization and oxidation. rsc.orgnih.gov Various catalysts, including metal complexes and acids, can facilitate this transformation. rsc.org

Orthoesters: Functionalized orthoesters provide an efficient route to benzoxazole derivatives, allowing for the development of libraries of heterocycles with multiple functional sites. organic-chemistry.org

β-Diketones: The cyclization of 2-aminophenols with β-diketones, often catalyzed by a combination of a Brønsted acid and a copper salt like CuI, yields 2-substituted benzoxazoles. nih.govorganic-chemistry.org This method is tolerant of various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. organic-chemistry.org

These cyclocondensation reactions represent a versatile and foundational strategy for accessing a wide array of substituted benzoxazoles. nih.gov

Advanced Synthetic Approaches

To overcome the limitations of classical methods, such as harsh reaction conditions or limited substrate scope, a variety of advanced synthetic strategies have been developed. These modern techniques offer improved efficiency, selectivity, and access to greater molecular complexity.

Transition metal catalysis has revolutionized benzoxazole synthesis, enabling novel bond formations and milder reaction conditions. Copper, palladium, and nickel are the most frequently used metals for these transformations.

Copper-Catalyzed Reactions: Copper catalysts are particularly versatile and cost-effective. They are used in:

Intramolecular Cyclization: Copper(II) oxide nanoparticles have been shown to catalyze the intramolecular cyclization of o-bromoaryl derivatives to form benzoxazoles in DMSO under air. organic-chemistry.org

C-H Bond Arylation: Direct arylation of the benzoxazole C2-H bond can be achieved with aryl iodides using a copper iodide catalyst, complementing traditional methods that rely on 2-aminophenol precursors. organic-chemistry.org

Domino Reactions: A one-pot domino acylation-annulation reaction of 2-bromoanilines with acyl chlorides using a CuI/1,10-phenanthroline system provides a powerful route to benzoxazoles. organic-chemistry.org

Multicomponent Reactions: Mononuclear copper(II) complexes have been developed to catalyze the multicomponent synthesis of substituted benzoxazoles under mild conditions, proceeding through a proposed phenoxyl radical complex. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysts are highly efficient for cross-coupling and C-H activation reactions:

C-H Arylation: NHC-Pd(II)-Im complexes (NHC = N-heterocyclic carbene) can catalyze the direct C-H arylation of benzoxazoles with various aryl chlorides, producing 2-arylbenzoxazoles in good yields. organic-chemistry.org

Aminocarbonylation/Cyclization: A sequential one-pot procedure involving an initial palladium-catalyzed aminocarbonylation of aryl or vinyl bromides with 2-aminophenols, followed by an acid-mediated ring closure, generates 2-(hetero)aryl or 2-styryl benzoxazoles. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysis has emerged as a powerful tool for coupling challenging substrates:

C2 Arylation with Aryl Chlorides: Air-stable Ni(II) precatalysts, in combination with a specific phosphine (B1218219) ligand (e.g., CyPAd-DalPhos) and a dual-base system, enable the C2 arylation of benzoxazoles with a broad range of (hetero)aryl chlorides and other phenol (B47542) derivatives like pivalates and tosylates. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Benzoxazole Syntheses
Catalyst SystemReaction TypeSubstratesKey FeaturesReference
CuO NanoparticlesIntramolecular Cyclizationo-Bromoaryl derivativesHeterogeneous, recyclable catalyst organic-chemistry.org
CuI / 1,10-phenanthrolineDomino Acylation-Annulation2-Bromoanilines + Acyl chloridesOne-pot synthesis, microwave compatible organic-chemistry.org
NHC-Pd(II)-Im ComplexDirect C-H ArylationBenzoxazoles + Aryl chloridesGood yields for 2-aryloxazoles organic-chemistry.org
Ni(II) / CyPAd-DalPhosC2 ArylationBenzoxazoles + Aryl chlorides/pivalatesBroad substrate scope, dual-base system organic-chemistry.org
[Cu(L)Cl] ComplexMulticomponent Reaction(Details not specified)Mild conditions, phenoxyl radical mechanism rsc.org

Oxidative cyclization offers a direct route to benzoxazoles by forming the heterocyclic ring through an oxidative process, often starting from phenolic Schiff bases or by direct coupling of phenols and amines. nih.govresearchgate.net These methods can be more atom-economical and environmentally friendly.

Key oxidative systems include:

DDQ/EA and O₂/Water: An extremely simple strategy for constructing benzoxazoles involves the direct oxidative cyclization of readily available catechols and primary amines. researchgate.net The DDQ/EA (2,3-dichloro-5,6-dicyano-1,4-benzoquinone/ethyl acetate) system shows broad substrate compatibility, while the O₂/water system is milder and greener, particularly for C-2 alkyl-substituted benzoxazoles. researchgate.net

KMnO₄/HOAc: A system of potassium permanganate (B83412) in acetic acid can promote the oxidative cyclization of o-hydroxyarylidene anilines to form 1,3-benzoxazoles at room temperature under solvent-free conditions. researchgate.net This system is also effective for the one-pot synthesis from 2-aminophenols and aldehydes. researchgate.net

Elemental Sulfur: In the presence of N-methylpiperidine, elemental sulfur acts as an excellent oxidant for a rearranging coupling between o-aminophenols and ketones, yielding a wide range of 2-alkylbenzoxazoles under mild conditions. organic-chemistry.orgnih.gov

Copper/O₂ (Air): Copper-catalyzed systems can utilize molecular oxygen from the air as the terminal oxidant for C-H amination or functionalization, leading to benzoxazole formation under mild conditions. researchgate.netcapes.gov.br

Cascade (or domino) and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.gov This approach leads to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of green chemistry by reducing steps and waste. nih.govbeilstein-journals.org

While many examples exist for related heterocycles like thiazoles, the principles are applicable to benzoxazoles. nih.govnih.gov Isocyanide-based multicomponent reactions, for instance, are a well-known strategy for creating complex heterocyclic systems. beilstein-journals.org A specific copper-catalyzed multicomponent reaction has been developed for the synthesis of substituted benzoxazole derivatives under mild conditions. rsc.org Furthermore, cascade reactions involving reversible and irreversible steps have been used to construct ultrastable covalent organic frameworks (COFs) linked by benzoxazole units, highlighting the robustness of this ring system in creating advanced materials. acs.org

The use of microwave irradiation has become a valuable technique in modern organic synthesis to accelerate reaction rates, improve yields, and enhance selectivity. mdpi.comorientjchem.org For benzoxazole synthesis, microwave-assisted protocols offer significant advantages over conventional heating methods by enabling rapid and efficient energy transfer directly to the reacting molecules. researchgate.netnih.gov

Several synthetic routes to benzoxazoles have been adapted for microwave conditions:

Cyclization of 2-Aminophenols and Aldehydes: This common condensation reaction is significantly accelerated under microwave irradiation. mdpi.comresearchgate.nettandfonline.com Catalysts such as deep eutectic solvents (DES), like [CholineCl][oxalic acid], or potassium cyanide have been used to promote the reaction, often leading to excellent yields in very short reaction times (e.g., 5-30 minutes). nih.govmdpi.comtandfonline.com

Cyclodesulfurization Reactions: The reaction of 2-aminophenol with isothiocyanates can be performed under microwave irradiation in water and ethanol (B145695), using hydrogen peroxide as an oxidant. This provides a clean and high-yielding (88–98%) route to benzoxazole analogs in just 10 minutes. rsc.orgnih.gov

Domino Acylation-Annulation: The copper-catalyzed domino reaction of 2-bromoanilines with acyl chlorides is effectively performed under microwave conditions to synthesize benzoxazoles. organic-chemistry.org

Table 2: Comparison of Microwave-Assisted Benzoxazole Syntheses
ReactantsCatalyst/ConditionsTimeYieldKey FeaturesReference
2-Aminophenol + Benzaldehydes[CholineCl][oxalic acid] (DES), solvent-freeNot specifiedGood to excellentGreen, reusable catalyst mdpi.com
2-Aminophenol + Aromatic AldehydesKCNShortHighEasy workup researchgate.nettandfonline.com
2-Aminophenol + IsothiocyanatesH₂O₂, EtOH/H₂O10 min88-98%Green solvent, clean profile rsc.org
2-Bromoanilines + Acyl ChloridesCuI / 1,10-phenanthrolineNot specifiedGoodDomino reaction organic-chemistry.org

Reaction Mechanisms and Chemical Transformations

Reaction Mechanisms of the Benzo[d]oxazole Core

The benzo[d]oxazole core is a fused bicyclic system where an electron-rich benzene (B151609) ring is fused to an electron-deficient oxazole (B20620) ring. The presence of the activating amino group at the 4-position significantly influences the reactivity of the aromatic portion of the molecule.

Electrophilic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via a two-step mechanism: initial attack by an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (known as a σ-complex or benzenonium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comlibretexts.org

In the case of 4-Aminobenzo[d]oxazole-2-carboxylic acid, the aromatic ring is activated towards electrophilic attack by the strongly electron-donating amino group (-NH₂). This group directs incoming electrophiles to the positions ortho and para to itself. Therefore, substitution is expected to occur primarily at the 5- and 7-positions. The directing effects are summarized in the table below.

Substituent Directing Effect
4-Amino (-NH₂)Activating, Ortho, Para-Directing
Fused Oxazole RingDeactivating, Directing Effect Varies
2-Carboxylic Acid (-COOH)Deactivating, Meta-Directing (on a separate ring)

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org For instance, nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) preferentially at the 5- or 7-position. libretexts.org Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would lead to bromo-substituted derivatives at the same positions. libretexts.org The specific regioselectivity would depend on steric hindrance and the precise reaction conditions.

Nucleophilic Substitution Reactions on the Heterocyclic Ring

The oxazole ring of the benzoxazole (B165842) system is generally considered electron-rich and is therefore resistant to direct nucleophilic attack. Nucleophilic aromatic substitution (SNAr) typically requires either a strongly electron-withdrawing group to activate the ring or the presence of a good leaving group at the substitution site. youtube.com

In this compound, the C2 position is the most likely site for nucleophilic attack due to the influence of the adjacent heteroatoms. However, without a suitable leaving group at this position, such reactions are unfavorable. If the carboxylic acid at C2 were converted into a better leaving group, or if the nitrogen atom of the oxazole were quaternized to increase the ring's electrophilicity, nucleophilic substitution might become feasible. For example, in related heterocyclic systems like halopyridines, nucleophilic substitution occurs readily at positions ortho and para to the ring nitrogen because the nitrogen atom can stabilize the negative charge in the intermediate. youtube.com A similar principle could apply to activated benzoxazole derivatives.

Oxidative and Reductive Transformations of the Oxazole Moiety

The oxazole ring can undergo specific transformations under oxidative or reductive conditions. While the benzoxazole system is relatively stable, certain reagents can induce ring-opening or modification.

Oxidative cleavage of the oxazole ring can be challenging, but specific enzymatic oxidations have been reported for related structures. For instance, some 4- or 5-substituted 2H-oxazoles can be oxidized to the corresponding 2-oxazolone by aldehyde oxidase. nih.gov This reaction involves the incorporation of an oxygen atom into the ring, converting the C2 position into a carbonyl group. nih.gov While this has been demonstrated on simpler oxazoles, similar transformations could potentially occur on the benzoxazole core under specific biological or chemical oxidative conditions.

Reductive transformations are less common for the oxazole ring itself, which is generally stable to many reducing agents. Catalytic hydrogenation, for example, would typically reduce the benzene ring before affecting the oxazole moiety under harsh conditions. However, specific reagents might lead to ring cleavage.

Carboxylic Acid Functional Group Reactivity

The carboxylic acid at the 2-position is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives through standard organic reactions.

Esterification Reactions and Mechanisms

Esterification is the conversion of a carboxylic acid to an ester. One of the most common methods is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as H₂SO₄ or HCl. libretexts.org The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent elimination of a water molecule yields the ester. libretexts.org

R-COOH + R'-OH ⇌[H⁺] R-COOR' + H₂O

Alternative methods that proceed under milder, non-acidic conditions are often preferred, especially for sensitive substrates. These methods typically involve activating the carboxylic acid first. A widely used method is the Steglich esterification, which employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This approach is effective for a broad range of alcohols, including sterically hindered ones. orgsyn.org

Reagent/MethodConditionsAdvantages
Fischer Esterification Alcohol, Acid Catalyst (e.g., H₂SO₄)Simple reagents, inexpensive.
DCC/DMAP (Steglich) Alcohol, DCC, DMAP, Anhydrous SolventMild conditions, high yields. orgsyn.org
SOCl₂ then Alcohol Thionyl chloride, then alcohol/baseForms reactive acid chloride intermediate.
Deoxo-Fluor Deoxo-Fluor, Amine Base, then AlcoholMild, one-pot conversion to acid fluoride (B91410) then ester. nih.gov

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond is one of the most crucial reactions in medicinal chemistry. nih.govrsc.org This involves the coupling of the carboxylic acid group of this compound with a primary or secondary amine. Direct condensation is inefficient, so the carboxylic acid must be activated. researchgate.net

This activation is commonly achieved using specialized coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. bachem.com A vast array of such reagents has been developed for peptide synthesis, and they are equally applicable here. These reagents can be broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

The general process involves two steps: activation of the carboxyl group and subsequent acylation of the amine. bachem.com

Common Peptide Coupling Reagents:

Reagent ClassExamplesMechanism
Carbodiimides DCC, DIC, EDCReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate. orgsyn.orgbachem.com
Phosphonium Salts BOP, PyBOPForm an activated phosphonium ester intermediate.
Aminium/Uronium Salts HBTU, HATU, HCTU, COMUForm an activated aminium/uronium ester, often with the help of an additive like HOBt or HOAt to increase efficiency and suppress side reactions. bachem.com

For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a highly efficient method for forming amide bonds with minimal side reactions. bachem.com Newer, greener methods are also being developed that avoid traditional coupling reagents altogether, sometimes relying on the in-situ formation of thioesters as reactive intermediates. nih.govrsc.org

Decarboxylation Reactions and Their Synthetic Utility

While specific studies detailing the decarboxylation of this compound are not prevalent in the reviewed literature, the behavior of related heterocyclic carboxylic acids suggests a propensity for this reaction. Carboxylic acids positioned alpha to a heteroatom in a heterocyclic ring, such as in this compound, are often susceptible to decarboxylation upon heating, as the ring can stabilize the resulting carbanionic intermediate. The process typically involves the loss of carbon dioxide to yield the corresponding C2-unsubstituted benzoxazole.

The expected product of this reaction is 4-aminobenzoxazole. The synthetic utility of this product is significant, as it serves as a valuable building block in medicinal and materials chemistry. The resulting 4-aminobenzoxazole possesses a nucleophilic amino group and a benzoxazole core, which are features found in various biologically active compounds. researchgate.netorganic-chemistry.org The reaction can be a key step in synthetic pathways where the C2-carboxyl group is used as a temporary directing group or placeholder before being removed. The decarboxylation of carboxylic acid-functionalized benzoxazines, a related class of compounds, has been noted to occur at elevated temperatures. researchgate.net

Table 1: General Conditions for Heterocyclic Decarboxylation

Reaction TypeTypical ConditionsProductNotes
Thermal DecarboxylationHeating the solid or a solution in a high-boiling point solvent (e.g., diphenyl ether)4-AminobenzoxazoleReaction progress can be monitored by the evolution of CO₂ gas. The amino group may require protection depending on the temperature.

Formation of Acid Halides and Anhydrides

The conversion of the carboxylic acid to more reactive derivatives like acid halides and anhydrides is a fundamental transformation in organic synthesis.

Acid Halides: The synthesis of the acid chloride of this compound can be achieved using standard halogenating agents. Thionyl chloride (SOCl₂) and oxalyl chloride are common reagents for this purpose. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the reagent, forming a highly reactive intermediate that subsequently eliminates to form the acid chloride. A base such as pyridine (B92270) is sometimes added to neutralize the HCl byproduct. rsc.org The reaction of a related compound, 2-(2'-Benzyloxyphenyl)-benzoxazole-4-carboxylic acid, with thionyl chloride has been documented as a step in the synthesis of its corresponding ethyl ester, proceeding through an acid chloride intermediate. nih.gov Due to the presence of the free amino group, protection (e.g., as an amide or carbamate) would likely be necessary prior to treatment with a halogenating agent to prevent unwanted side reactions.

Anhydrides: Symmetric anhydrides of this compound can be prepared from the corresponding acid chloride. The general method involves reacting the acid chloride with the carboxylate salt of the starting acid (e.g., sodium 4-aminobenzo[d]oxazole-2-carboxylate). nih.gov This nucleophilic acyl substitution reaction yields the symmetric anhydride (B1165640) and a salt byproduct. As with acid halide formation, the amino group would require protection.

Table 2: Reagents for Acid Halide and Anhydride Formation

Target DerivativeCommon ReagentsTypical SolventNotes
Acid ChlorideThionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)DCM, Toluene, or neatAmino group protection is recommended.
Acid BromidePhosphorus tribromide (PBr₃)DCM, ChloroformAmino group protection is recommended.
Symmetric AnhydrideAcid chloride + Carboxylate saltTHF, DCMRequires prior synthesis of the acid chloride.

Amino Group Reactivity and Derivatization

The primary aromatic amino group at the 4-position is a versatile handle for introducing a wide array of functional groups and for building more complex molecular architectures. Its reactivity is analogous to that of aniline (B41778) and its derivatives.

Acylation and Alkylation Reactions of the Amine

Acylation: The amino group of 4-aminobenzoxazole (or the title compound itself, with the carboxylate protected) readily undergoes N-acylation. This reaction typically involves treatment with an acyl chloride or an acid anhydride in the presence of a base like pyridine or triethylamine. The base serves to neutralize the acid byproduct (e.g., HCl) and to facilitate the reaction. This transformation converts the primary amine into a secondary amide, which is a common functional group in many pharmaceuticals.

Alkylation: N-alkylation of the amino group is also possible but can be more challenging to control than acylation. Reaction with alkyl halides can lead to a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products. ijpbs.com Achieving selective mono-alkylation often requires the use of specific methodologies, such as reductive amination or using bulky alkylating agents under carefully controlled conditions. Studies on the alkylation of the related 4-aminobenzoic acid have demonstrated methods for preparing various O- and N-alkyl derivatives. nih.gov

Formation of Imines and Schiff Bases

The primary amino group of 4-aminobenzoxazole can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. researchgate.netrjptonline.org The synthesis of Schiff bases from various aminobenzoxazole precursors and substituted aromatic aldehydes has been reported, yielding compounds with interesting photophysical and biological properties. nih.govorientjchem.org The resulting C=N double bond in the Schiff base extends the conjugation of the aromatic system.

Table 3: Schiff Base Formation from 4-Aminobenzoxazole

ReactantCatalystSolventGeneral Conditions
Aromatic Aldehyde (e.g., Benzaldehyde)Glacial Acetic Acid (catalytic)Ethanol (B145695), MethanolReflux for several hours
Aromatic Ketone (e.g., Acetophenone)Acid catalyst (e.g., p-TsOH)Toluene with Dean-Stark trapRequires more forcing conditions than aldehydes

Diazotization and Subsequent Transformations

Diazotization of the 4-amino group provides a powerful synthetic intermediate—the diazonium salt—which can be converted into a wide variety of other functional groups.

Diazotization: The reaction involves treating an acidic solution of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl or H₂SO₄. byjus.com The reaction must be carried out at low temperatures (typically 0–5 °C) to prevent the unstable diazonium salt from decomposing. organic-chemistry.org The resulting 4-diazo-benzo[d]oxazole-2-carboxylic acid salt is a versatile intermediate.

Subsequent Transformations:

Sandmeyer Reactions: The diazonium group can be replaced by halogens (Cl, Br) or a cyano group (-CN) by treating the diazonium salt solution with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgorganic-chemistry.org This radical-nucleophilic aromatic substitution is a cornerstone of aromatic chemistry. nih.gov Hydroxylation to form a phenol (B47542) can also be achieved using copper(I) oxide. wikipedia.org

Azo Coupling: As an electrophile, the diazonium salt can attack electron-rich aromatic compounds, such as phenols, naphthols, or anilines, in an electrophilic aromatic substitution reaction known as azo coupling. wikipedia.org This reaction typically occurs under mildly alkaline (for phenols) or acidic (for anilines) conditions and produces brightly colored azo compounds, which are widely used as dyes. unb.caicrc.ac.ir

Table 4: Common Transformations of the Diazonium Salt

ReactionReagentProduct Functional GroupReference Reaction
Sandmeyer (Chlorination)CuCl / HCl-Cl wikipedia.org
Sandmeyer (Bromination)CuBr / HBr-Br wikipedia.org
Sandmeyer (Cyanation)CuCN / KCN-CN scirp.org
Sandmeyer (Hydroxylation)Cu₂O / Cu(NO₃)₂-OH wikipedia.org
IodinationKI-I organic-chemistry.org
Azo CouplingPhenol, β-Naphthol, Anilines-N=N-Ar wikipedia.org

Theoretical and Computational Investigations

Quantum Chemical Studies

No published literature was identified that specifically discusses the quantum chemical studies of 4-Aminobenzo[d]oxazole-2-carboxylic acid.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Information not available in the searched scientific literature.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gap Analysis

Information not available in the searched scientific literature.

Prediction of Electrophilic and Nucleophilic Sites

Information not available in the searched scientific literature.

Analysis of Global and Local Reactivity Descriptors (e.g., Electronegativity, Chemical Hardness/Softness)

Information not available in the searched scientific literature.

Mechanistic Pathway Elucidation via Computational Chemistry

No studies detailing the computational elucidation of mechanistic pathways for this compound were found.

Transition State Analysis for Reaction Pathways

Information not available in the searched scientific literature.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and stability. For benzoxazole (B165842) derivatives, MD simulations can elucidate the accessible conformations in different environments, which is crucial for understanding their interaction with biological targets.

In a typical MD simulation study of a benzoxazole derivative, the process begins with the generation of an initial 3D structure of the molecule. josa.ro This structure is then placed in a simulation box, often filled with a solvent like water to mimic physiological conditions. josa.ro The system is then subjected to energy minimization to remove any steric clashes or unfavorable geometries. Following minimization, the system is gradually heated to a desired temperature and equilibrated to ensure it reaches a stable state. josa.ro

During the production phase of the MD simulation, the trajectories of all atoms are calculated by integrating Newton's laws of motion over a period of time, typically nanoseconds. josa.ro The resulting trajectory provides a detailed movie of the molecule's movements, from which various properties can be analyzed.

Key parameters analyzed from MD simulations to understand conformational behavior include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms from their initial position over time. A stable RMSD value suggests that the molecule has reached a stable conformation during the simulation. josa.ro

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexible regions of the molecule by measuring the fluctuation of each atom around its average position. Higher RMSF values indicate greater flexibility. researchgate.net

Radius of Gyration (Rg): Rg provides an indication of the compactness of the molecule. Changes in Rg over time can signify conformational changes, such as folding or unfolding. researchgate.net

Table 1: Illustrative Parameters from a Hypothetical Molecular Dynamics Simulation

ParameterValue/ObservationInterpretation
Simulation Time100 nsThe duration of the simulation.
RMSD of LigandStable around 0.2 nmThe ligand maintains a stable conformation. josa.ro
RMSF of Benzoxazole CoreLowThe bicyclic ring system is rigid.
RMSF of SubstituentsHighThe amino and carboxyl groups are flexible.
Radius of Gyration (Rg)ConsistentThe overall compactness of the molecule does not change significantly. researchgate.net

Structure-Activity Relationship (SAR) Studies on Derivatives

Computational Approaches for Elucidating Substituent Effects

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) studies, provide a quantitative framework for these investigations.

For derivatives of this compound, computational SAR analyses can predict the effect of different substituents on the molecule's activity. These studies involve creating a dataset of compounds with known activities and then using computational methods to correlate these activities with various molecular descriptors.

Commonly used computational methods in SAR include:

3D-QSAR: This method, which includes techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), relates the biological activity of molecules to their 3D properties, such as steric and electrostatic fields. tandfonline.com For example, CoMFA and CoMSIA models have been successfully used to predict the anti-inflammatory activity of novel benzoxazole derivatives. tandfonline.com These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

4D-QSAR: This advanced method extends 3D-QSAR by incorporating the conformational flexibility of the molecules. nih.gov It uses the ensemble of conformations generated from molecular dynamics simulations to derive descriptors, providing a more dynamic picture of the pharmacophore. nih.gov

The predictive power of a QSAR model is assessed using statistical parameters such as the leave-one-out cross-validation coefficient (q²) and the conventional correlation coefficient (r²). tandfonline.com A high q² value (typically > 0.5) indicates good internal predictive ability, while a high r² value indicates a good fit of the model to the training data. tandfonline.com The model's external predictive power is often evaluated using a separate test set of compounds. tandfonline.com

Table 2: Illustrative QSAR Model Parameters for Benzoxazole Derivatives

Modelr²pred (Test Set)Reference
CoMFA0.7530.9750.788 tandfonline.com
CoMSIA0.6460.9830.663 tandfonline.com

Predictive Modeling for Chemical Reactivity

Predictive modeling of chemical reactivity for compounds like this compound and its derivatives is crucial for understanding their metabolic fate, potential toxicity, and mechanism of action. Computational chemistry offers a range of tools for this purpose.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. nih.govnih.gov By simulating the docking of various benzoxazole derivatives into the active site of a target protein, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions. nih.gov For example, docking studies on benzoxazole derivatives with the COX-2 enzyme have helped to rationalize their anti-inflammatory activity by showing interactions with key amino acid residues like Arg-120 and Tyr-355. nih.gov

Density Functional Theory (DFT): DFT calculations are used to study the electronic structure of molecules, providing insights into their reactivity. researchgate.net Key parameters derived from DFT that are relevant to reactivity include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the electrostatic potential on the surface of a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is valuable for predicting how the molecule will interact with other molecules. researchgate.net

By combining these computational approaches, it is possible to build predictive models that can guide the design of new this compound derivatives with desired reactivity and biological activity profiles.

Derivatization and Advanced Functionalization Strategies

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzoxazole (B165842) ring is a key handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Esterification: The conversion of the carboxylic acid to its corresponding esters is a fundamental derivatization strategy. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common method. masterorganicchemistry.comchemguide.co.uk This reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk For heterocyclic carboxylic acids, specialized conditions, such as using a boron trifluoride etherate-alcohol reagent, can also be employed to facilitate the transformation. thieme-connect.com

Amidation: The synthesis of amides from 4-Aminobenzo[d]oxazole-2-carboxylic acid is a critical reaction, as the amide bond is a prevalent feature in biologically active molecules. nih.gov The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. chemistrysteps.comfishersci.co.uk To overcome this, coupling agents are widely used to activate the carboxylic acid. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective. chemistrysteps.comlibretexts.org These agents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the desired amide. fishersci.co.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can further enhance the reaction efficiency and suppress side reactions, particularly when dealing with less reactive amines. nih.gov Alternative methods involve converting the carboxylic acid to a more reactive derivative, such as an acyl chloride using thionyl chloride (SOCl₂), which then smoothly reacts with an amine to yield the amide. fishersci.co.ukyoutube.com

Table 1: Examples of Ester and Amide Synthesis Strategies

Transformation Reagents and Conditions Product Type
Esterification Alcohol (R'-OH), H₂SO₄ (cat.), Heat 2-Ester-4-aminobenzoxazole
Esterification Alcohol (R'-OH), Boron trifluoride etherate 2-Ester-4-aminobenzoxazole
Amidation Amine (R'-NH₂), EDC, HOBt, DIPEA, DMF 2-Amide-4-aminobenzoxazole
Amidation 1. SOCl₂ or Oxalyl chloride; 2. Amine (R'-NH₂), Base 2-Amide-4-aminobenzoxazole
Amidation Amine (R'-NH₂), DCC 2-Amide-4-aminobenzoxazole

Reduction to Alcohols: The carboxylic acid group can be fully reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction proceeds through a double hydride addition, initially forming an aldehyde intermediate which is immediately reduced further to the alcohol. youtube.com Borane (BH₃) is another effective reagent that can selectively reduce carboxylic acids to alcohols.

Conversion to Aldehydes: The direct reduction of a carboxylic acid to an aldehyde is challenging because aldehydes are more reactive than carboxylic acids towards many reducing agents. A common strategy involves first converting the carboxylic acid into a derivative that is more amenable to controlled reduction. For instance, the acid can be converted to an acid chloride, which can then be reduced to an aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H). Alternatively, converting the acid to a Weinreb amide (N-methoxy-N-methylamide) allows for reaction with a standard organometallic reagent or hydride to form an aldehyde that is stable to further reaction under the conditions.

Synthesis of Ketones: To synthesize ketones, the carboxylic acid is typically converted into a derivative that can react with an organometallic reagent (e.g., Grignard or organolithium reagents) in a controlled manner. Reacting an acid chloride with organocuprates (Gilman reagents) is one method. A more general approach is the use of Weinreb amides. The Weinreb amide of this compound can react with Grignard or organolithium reagents to produce a stable chelated intermediate, which upon workup yields the desired ketone and prevents over-addition to form a tertiary alcohol.

Table 2: Synthetic Pathways from Carboxylic Acid to Alcohol, Aldehyde, and Ketone

Target Functional Group Intermediate Reagents and Conditions
Primary Alcohol - 1. LiAlH₄, THF; 2. H₃O⁺ workup
Aldehyde Acid Chloride 1. SOCl₂; 2. LiAl(H)(O-t-Bu)₃, -78 °C
Ketone Weinreb Amide 1. (MeO)NHMe·HCl, Coupling agent; 2. R-MgBr or R-Li

Functionalization of the Amino Group

The primary amino group at the 4-position is a versatile site for introducing a wide array of substituents, significantly altering the molecule's properties.

N-Acylation: The amino group can be readily acylated to form amide derivatives. This is typically achieved by reacting this compound (or its ester derivative to prevent competing reactions at the carboxylic acid) with an acylating agent such as an acid chloride or an acid anhydride (B1165640). The reaction is usually carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. This reaction is generally high-yielding and provides access to a large library of N-acylated compounds.

N-Alkylation: Introducing alkyl groups onto the amino nitrogen can be accomplished through reaction with alkyl halides. However, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, as well as potential O-alkylation of the carboxylate or N-alkylation of the oxazole (B20620) nitrogen under certain conditions. To achieve more controlled and regioselective N-alkylation, methods using benzylic alcohols as alkylating agents in the presence of specific catalysts have been developed for related aminobenzothiazole systems, which could be applicable here. Reductive amination, involving the reaction of the amino group with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride, is another powerful method for synthesizing N-alkylated derivatives.

The synthesis of urea (B33335) and thiourea (B124793) derivatives from the 4-amino group provides access to compounds with significant potential for hydrogen bonding and biological activity.

Ureas: Substituted ureas are typically prepared by reacting the 4-amino group with an appropriate isocyanate (R-N=C=O). This addition reaction is generally efficient and proceeds under mild conditions, often in an aprotic solvent, to yield the corresponding N,N'-disubstituted urea.

Thioureas: Similarly, substituted thioureas are synthesized by the reaction of the 4-amino group with an isothiocyanate (R-N=C=S). This reaction is analogous to urea formation and provides the thiourea derivative in good yield. These reactions are common in medicinal chemistry for creating derivatives for biological screening.

Table 3: Derivatization of the 4-Amino Group

Derivative Type Reagents and Conditions Product Structure
N-Acyl R'COCl, Pyridine or Et₃N 4-(R'C(O)NH)-Benzoxazole
N-Alkyl R'Br, Base (e.g., K₂CO₃) 4-(R'NH)-Benzoxazole
Urea R'-NCO, Aprotic Solvent 4-(R'NHC(O)NH)-Benzoxazole
Thiourea R'-NCS, Aprotic Solvent 4-(R'NHC(S)NH)-Benzoxazole

Ring Functionalization

Modifying the aromatic core of the benzoxazole system through ring functionalization opens another avenue for creating structural diversity. The reactivity and regioselectivity of electrophilic substitution on the benzene (B151609) ring are governed by the directing effects of the fused oxazole ring and the powerful activating, ortho-, para-directing amino group at the C4 position. The electron-donating amino group is expected to strongly direct incoming electrophiles to the positions ortho and para to it, namely C5 and C7 (the C3 position is part of the fused ring). The oxazole ring itself is generally considered electron-withdrawing, which deactivates the aromatic ring to which it is fused, but the influence of the amino group will likely dominate.

Common electrophilic aromatic substitution reactions that could be applied include:

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration: Using a mixture of nitric acid and sulfuric acid, which would likely require careful control of conditions to avoid over-oxidation or side reactions.

Sulfonation: Reaction with fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: These reactions, catalyzed by Lewis acids, might be complicated by the presence of the basic amino group, which can coordinate with the catalyst. Protection of the amino group as an amide would likely be necessary prior to attempting these transformations.

The precise outcomes of these reactions would require experimental investigation to determine the exact regiochemical preferences and optimal conditions for the this compound scaffold.

Selective Halogenation of the Benzoxazole Ring

The introduction of halogen atoms onto the benzoxazole ring is a key strategy for creating intermediates for further functionalization, particularly for cross-coupling reactions. The halogenation of this compound is governed by the principles of electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the substituents on the benzene portion of the molecule.

The primary activating group is the C4-amino group, which is a powerful ortho- and para-director. The fused oxazole ring system generally acts as a deactivating group. Therefore, the strong activating effect of the amino group is expected to direct incoming electrophiles primarily to the C5 and C7 positions. The C2-carboxylic acid group is electronically distant and exerts its deactivating effect mainly on the oxazole ring itself, having a lesser impact on the substitution pattern of the benzene ring compared to the C4-amino group.

Research Findings:

While direct experimental data on the halogenation of this compound is not extensively documented, the outcomes can be predicted based on the known reactivity of substituted anilines and benzoxazoles. Standard electrophilic halogenating agents are employed for these transformations.

For chlorination , reagents such as N-Chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetic acid would be suitable. Similarly, bromination can be achieved using N-Bromosuccinimide (NBS) or bromine in acetic acid. Due to the high activation from the amino group, reactions are expected to proceed under mild conditions. Polysubstitution is a potential side reaction if the conditions are not carefully controlled.

For iodination , milder reagents such as iodine in the presence of a base (e.g., sodium bicarbonate) or N-Iodosuccinimide (NIS) are typically used to prevent oxidation and control reactivity.

The expected major products would be the 5-halo and 7-halo derivatives, with the potential for di-halogenation (5,7-dihalo) under more forcing conditions.

Table 1: Predicted Regioselectivity in Electrophilic Halogenation

Halogenation TypeTypical Reagent(s)Predicted Major Monosubstitution Product(s)Potential Byproduct(s)
ChlorinationN-Chlorosuccinimide (NCS), Acetic Acid5-Chloro-4-aminobenzo[d]oxazole-2-carboxylic acid; 7-Chloro-4-aminobenzo[d]oxazole-2-carboxylic acid5,7-Dichloro-4-aminobenzo[d]oxazole-2-carboxylic acid
BrominationN-Bromosuccinimide (NBS), DMF5-Bromo-4-aminobenzo[d]oxazole-2-carboxylic acid; 7-Bromo-4-aminobenzo[d]oxazole-2-carboxylic acid5,7-Dibromo-4-aminobenzo[d]oxazole-2-carboxylic acid
IodinationN-Iodosuccinimide (NIS), Acetonitrile5-Iodo-4-aminobenzo[d]oxazole-2-carboxylic acid; 7-Iodo-4-aminobenzo[d]oxazole-2-carboxylic acid5,7-Diiodo-4-aminobenzo[d]oxazole-2-carboxylic acid

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl moieties can be achieved at several positions on the this compound scaffold, including the benzene ring, the amino group, or by modification of the carboxylic acid group.

Research Findings:

N-Alkylation and N-Arylation: The amino group at the C4 position is a nucleophilic site susceptible to alkylation and arylation. Selective N-alkylation can be performed using alkyl halides, although protection of the carboxylic acid group as an ester may be necessary to prevent unwanted side reactions under basic conditions. researchgate.net N-arylation can be accomplished via Buchwald-Hartwig or Ullmann coupling reactions with aryl halides, typically requiring a palladium or copper catalyst, a suitable ligand, and a base. Analogous N-arylation reactions are well-established for related heterocyclic systems like quinazolines. nih.govnih.gov

C-Alkylation and C-Arylation of the Benzene Ring: Following the halogenation strategies described in the previous section, the resulting halo-derivatives (e.g., 5-bromo or 7-bromo) are ideal precursors for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling (using boronic acids), Stille coupling (using organostannanes), or Heck coupling (using alkenes) can be employed to introduce a wide variety of aryl and alkyl groups at the C5 and C7 positions. A novel method for synthesizing trisubstituted oxazoles using a one-pot oxazole synthesis/Suzuki-Miyaura coupling sequence has been developed, highlighting the utility of this approach in building molecular complexity. nih.gov

Modification at the C2-Position: While the carboxylic acid at C2 is not directly an alkyl or aryl group, it can serve as a handle for such modifications. Decarboxylation, though challenging on an aromatic ring, could potentially yield a C2-unsubstituted benzoxazole, which could then be functionalized via C-H activation methods. Alternatively, the carboxylic acid could be reduced to an alcohol, converted to a halide, and then subjected to cross-coupling.

Table 2: Illustrative Strategies for Arylation

Reaction TypeSubstrateTypical ReagentsProduct Type
Suzuki-Miyaura Coupling5-Bromo-4-aminobenzo[d]oxazole-2-carboxylic acidArylboronic acid (e.g., Phenylboronic acid), Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)5-Aryl-4-aminobenzo[d]oxazole-2-carboxylic acid
Buchwald-Hartwig AminationThis compound (as ester)Aryl bromide, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃)4-(N-Arylamino)benzo[d]oxazole-2-carboxylic acid ester
N-AlkylationThis compound (as ester)Alkyl halide (e.g., Benzyl bromide), Base (e.g., K₂CO₃)4-(N-Alkylamino)benzo[d]oxazole-2-carboxylic acid ester

Heterocyclic Ring Expansion and Contraction Studies

The transformation of the core heterocyclic structure represents a more advanced functionalization strategy. These studies, while often theoretical or exploratory for a specific scaffold, provide pathways to novel heterocyclic systems.

Research Findings:

Direct studies on the ring expansion or contraction of this compound are scarce. However, principles from related systems suggest plausible transformation pathways.

Ring Contraction: Ring contraction of larger heterocyclic systems to form benzoxazoles has been reported. For instance, 1,2,4-benzoxadiazines can undergo thermal ring contraction to yield benzoxazoles. rsc.org This represents a synthetic approach to the benzoxazole core rather than a derivatization of a pre-existing one.

Ring Expansion: The expansion of a five-membered oxazole ring to a six-membered ring is a complex transformation. One potential, albeit indirect, route could involve the cleavage of the oxazole ring followed by reconstruction with a two-atom fragment. For example, cleavage of the C-O bond could yield a 2-acylaminophenol derivative, which might be induced to cyclize differently. Research on related benzothiazoles has shown that copper-catalyzed reactions with alkynyl carboxylic acids can lead to a ring expansion to form 1,4-benzothiazines. beilstein-journals.org A similar strategy could be theoretically explored for benzoxazoles.

Smiles Rearrangement: A relevant transformation for benzoxazole derivatives is the Smiles rearrangement. This intramolecular nucleophilic aromatic substitution involves the cleavage of the benzoxazole ether linkage by a tethered nucleophile, followed by ring-closure to form a new heterocyclic system. Studies on the reaction of benzoxazole-2-thiol with amines show that an initial S-alkylation followed by a nucleophilic attack of the amine nitrogen on the benzoxazole ring carbon leads to a spiro intermediate, which then rearranges. acs.orgnih.gov For this compound, derivatizing the amino or carboxylic acid group with a tethered nucleophile could potentially initiate such a rearrangement, leading to a significant structural reorganization rather than a simple ring expansion or contraction.

Table 3: Plausible Ring Transformation Reactions

Transformation TypeConceptual SubstrateKey Transformation StepPotential Product Class
Ring Expansion (by analogy)This compoundReaction with a C₂ synthon (e.g., alkynyl acid) under metal catalysis.Benzo[d] rsc.orgnih.govoxazine (B8389632) derivatives
Ring Contraction (synthetic route)Substituted 1,2,4-BenzoxadiazineThermal extrusion of a nitrogen fragment. rsc.orgBenzoxazole derivatives
Smiles RearrangementBenzoxazole with a tethered nucleophile (e.g., N-hydroxyethyl derivative of the 4-amino group)Intramolecular nucleophilic attack on the oxazole ring. acs.orgnih.govRearranged isomeric heterocycles

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to determine the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy for Proton Environments

The ¹H NMR spectrum of 4-Aminobenzo[d]oxazole-2-carboxylic acid is expected to display distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the benzo-fused ring will appear as a complex multiplet system due to spin-spin coupling. The chemical shifts are influenced by the electronic effects of the amino and carboxyl groups, as well as the oxazole (B20620) ring. The protons of the amino group and the carboxylic acid group will present as broad singlets, and their chemical shifts can be sensitive to the solvent and concentration.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J) in Hz
-COOH~12.0-13.0Broad SingletN/A
Aromatic-H~6.5-8.0MultipletTypical aromatic J-values
-NH₂~5.0-6.0Broad SingletN/A

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. For instance, the carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield position. The carbons of the benzoxazole (B165842) ring system will have characteristic chemical shifts that help to confirm the heterocyclic structure. mdpi.com

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
CarbonPredicted Chemical Shift (ppm)
C=O (Carboxylic Acid)~165-185
C2 (Oxazole)~160-165
Aromatic/Heterocyclic Carbons~100-155

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional NMR techniques are essential for assembling the complete molecular structure by establishing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment would reveal the ¹H-¹H coupling network within the aromatic ring, helping to assign the specific positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C atoms. This is crucial for establishing the connectivity between different parts of the molecule, such as linking the aromatic protons to the carbons of the oxazole ring and the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Identification of Key Functional Groups (Carboxylic Acid, Amine, Heterocycle)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its primary functional groups. The carboxylic acid will show a very broad O-H stretching band, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching band around 1710-1760 cm⁻¹. The primary amine group will display N-H stretching vibrations in the 3300-3500 cm⁻¹ region. The benzoxazole heterocyclic system will contribute to a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹), related to C=N and C-O stretching vibrations. openstax.orglibretexts.orgspectroscopyonline.com

Table 3. Predicted IR Absorption Frequencies for Key Functional Groups in this compound.
Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)
Carboxylic AcidO-H Stretch2500-3300 (very broad)
Carboxylic AcidC=O Stretch1710-1760
AmineN-H Stretch3300-3500
HeterocycleC=N Stretch~1600-1650
HeterocycleC-O Stretch~1200-1300

Conformational Analysis using IR

IR spectroscopy can also provide insights into the conformational preferences of a molecule. The exact position and shape of certain vibrational bands can be sensitive to the molecular conformation. For this compound, intramolecular hydrogen bonding between the carboxylic acid, the amino group, and the nitrogen atom of the oxazole ring could lead to specific conformers. These interactions would influence the frequencies of the O-H and N-H stretching vibrations. However, detailed conformational analysis would typically require a combination of experimental IR data and theoretical calculations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-resolution mass spectrometry (HR-MS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₈H₆N₂O₃) is calculated to be 178.0378 Da. An experimental HR-MS analysis would be expected to yield a mass value that is very close to this theoretical value, typically within a few parts per million (ppm), thereby confirming the elemental composition of the molecule. This technique is a cornerstone in the characterization of newly synthesized heterocyclic compounds.

Table 1: Theoretical Exact Mass of this compound

Parameter Value
Molecular Formula C₈H₆N₂O₃
Theoretical Monoisotopic Mass 178.0378 Da

| Molecular Weight (Average) | 178.15 g/mol |

This table presents the calculated molecular masses for this compound.

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ with an m/z of approximately 179.0451 would be selected as the precursor ion. Collision-induced dissociation (CID) would then be used to generate characteristic fragment ions.

A plausible fragmentation pathway would involve the initial loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Another likely fragmentation would be the decarboxylation (loss of CO₂) of the precursor ion. The benzoxazole ring itself can undergo characteristic cleavages. The study of these fragmentation patterns provides valuable information for the structural confirmation of the molecule.

Table 2: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z) Proposed Fragment Fragment m/z
179.0451 [M+H - H₂O]⁺ 161.0345
179.0451 [M+H - COOH]⁺ 134.0507
179.0451 [M+H - CO₂]⁺ 135.0558

This interactive table outlines the expected major fragment ions in the tandem mass spectrum of this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is a standard method for assessing the purity of a sample and confirming the identity of the main component. In the analysis of this compound, a reversed-phase LC method would typically be used, where the compound would elute from the column at a characteristic retention time. The mass spectrometer would then confirm the molecular weight of the eluting peak, providing simultaneous purity and identity confirmation. This technique is widely used for the analysis of aromatic and heterocyclic carboxylic acids.

Ultra-performance liquid chromatography (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles, resulting in higher resolution, increased sensitivity, and faster analysis times. For complex samples or for the separation of closely related impurities from this compound, UPLC-MS offers superior performance compared to conventional LC-MS. The enhanced resolution allows for a more accurate assessment of purity and the detection of trace-level impurities.

Other Analytical Techniques

In addition to mass spectrometry, other analytical techniques are crucial for the complete characterization of a compound.

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to determine the empirical formula of the molecule, which can then be compared with the molecular formula obtained from mass spectrometry. For this compound (C₈H₆N₂O₃), the theoretical elemental composition can be calculated. An experimental elemental analysis should yield values that are in close agreement (typically within ±0.4%) with the theoretical percentages, thereby verifying the elemental composition of the synthesized compound.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Theoretical Percentage (%)
Carbon C 53.94
Hydrogen H 3.39
Nitrogen N 15.72

This interactive table shows the calculated elemental percentages for this compound.

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

The process involves irradiating a single crystal with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the molecule can be constructed, from which the atomic positions are determined.

While specific crystallographic data for this compound is not publicly available, analysis of structurally related benzoxazole derivatives illustrates the type of information that can be obtained. For example, the crystal structure of (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, a related benzoxazole derivative, was determined by single-crystal X-ray diffraction. scispace.com This compound was found to crystallize in the monoclinic space group P21/c. scispace.com Similarly, another study on 2-substituted benzoxazole derivatives reported triclinic (P1) symmetry for 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole. researchgate.netnih.gov

The crystallographic data obtained from such an analysis is typically presented in a standardized format, as shown in the hypothetical data table below, which is representative of the data that would be obtained for this compound.

Table 1: Representative Crystallographic Data for a Benzoxazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 11.0508
b (Å) 12.0159
c (Å) 10.0074
β (°) 94.761
Volume (ų) 1324.25
Z 2
R1 0.052
wR2 0.142

Note: The data presented in this table is for a related compound, (E)-2-(6-methylbenzoxazol-2-yl)-3-phenylacrylonitrile, and is used for illustrative purposes. scispace.com

This data provides fundamental information about the unit cell, which is the basic repeating unit of the crystal lattice. The cell parameters (a, b, c, β), the volume of the unit cell, and the number of molecules per unit cell (Z) are crucial for defining the crystal structure. The R-factors (R1 and wR2) are indicators of the quality of the structural refinement, with lower values signifying a better fit between the experimental data and the final structural model.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds like this compound and for separating it from starting materials, byproducts, or degradation products.

The principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture (the mobile phase) through a column filled with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases.

For carboxylic acid-containing aromatic compounds such as this compound, reversed-phase HPLC is a commonly employed method. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile or methanol.

The purity of the compound is determined by injecting a solution of the sample into the HPLC system and monitoring the eluent with a suitable detector, commonly a UV-Vis detector set at a wavelength where the analyte absorbs strongly. A pure compound will ideally show a single sharp peak in the chromatogram. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component.

While a specific, validated HPLC method for this compound is not detailed in the available literature, typical conditions for the analysis of related benzoxazole derivatives can be referenced. For instance, the purity of novel pleuromutilin derivatives containing a benzoxazole moiety was determined using a C18 column with an acetonitrile/water mixture as the mobile phase and UV detection at 254 nm. tandfonline.com

A representative HPLC method for the purity determination of this compound would likely involve similar parameters, which are summarized in the hypothetical data table below.

Table 2: Representative HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (t R ) Compound-specific (e.g., 8.8 min)

Note: These are general conditions often used for the analysis of benzoxazole derivatives and may require optimization for this compound. tandfonline.com

The retention time (tR) is the time it takes for the analyte to pass through the column and is a characteristic parameter for a specific compound under defined conditions. By comparing the retention time of the main peak in a sample chromatogram to that of a pure reference standard, the identity of the compound can be confirmed. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Non Biological Applications and Material Science Prospects

Applications in Organic Synthesis

The structural attributes of 4-Aminobenzo[d]oxazole-2-carboxylic acid make it a prime candidate for use as a foundational component in the construction of more elaborate chemical entities.

Building Blocks for Complex Molecular Architectures

The benzoxazole (B165842) scaffold is a prominent feature in a wide array of synthetic and naturally derived pharmaceuticals and functional molecules. researchgate.netnih.gov Compounds like this compound serve as crucial building blocks, offering multiple reaction sites for constructing intricate molecular designs. acs.orgnih.gov The development of efficient synthetic routes to access functionalized oxazoles directly from carboxylic acids has broadened their utility as privileged building blocks for numerous bioactive molecules. nih.gov

The presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on the this compound backbone provides orthogonal reactivity. The amino group can undergo a variety of transformations, such as acylation, alkylation, or diazotization, while the carboxylic acid group can be converted into esters, amides, or acid chlorides. This dual functionality allows for the stepwise and controlled assembly of complex structures. For instance, in a process analogous to the synthesis of the drug Tafamidis, which involves a reductive cyclization of a substituted nitrobenzoic acid, the amino group of the target compound could be derived from a nitro precursor, highlighting its role in building complex, medicinally relevant scaffolds. nih.gov The ability to derivatize the molecule at these two distinct points makes it a versatile starting material for creating libraries of compounds for various applications. acs.org

Chiral Auxiliary Development in Asymmetric Synthesis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, and chiral auxiliaries are a key tool in this field. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. youtube.com While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural characteristics suggest a strong potential for such applications.

Key features of an effective chiral auxiliary include a rigid scaffold to ensure effective stereochemical communication, the presence of groups that can sterically direct an incoming reagent, and a functional handle for easy attachment and subsequent removal. The rigid, planar benzoxazole system of this compound provides a stable backbone. To function as a chiral auxiliary, the molecule would first need to be resolved into its individual enantiomers or synthesized in an enantiomerically pure form. Subsequently, the amino or carboxylic acid group could be used to attach the substrate. The inherent chirality, combined with the rigid structure, could then influence the facial selectivity of reactions on the attached substrate. For example, proline, a simple amino acid, acts as a bifunctional catalyst where its secondary amine and carboxylic acid work in concert to create a stereochemically defined transition state. youtube.com It is plausible that chiral derivatives of this compound could be designed to operate in a similar fashion, leveraging its defined structure for asymmetric transformations.

Potential in Functional Materials

The unique electronic and structural properties of this compound make it a promising candidate for the development of novel functional materials, from metal-organic frameworks to high-performance polymers and catalysts.

Ligands for Metal Complexes

Benzoxazole derivatives are recognized for their ability to coordinate with metal ions, forming stable complexes with interesting properties. nih.govindianjournal.net The this compound molecule possesses multiple potential coordination sites: the nitrogen and oxygen atoms of the oxazole (B20620) ring, the lone pair of the amino group, and the carboxylate group. This multi-dentate character makes it an excellent candidate for forming metal complexes and Metal-Organic Frameworks (MOFs). ekb.egfrontiersin.org MOF ligands typically have rigid backbones and functional groups like carboxylic acids or nitrogen-containing heterocycles that bind to metal centers. ossila.com

The combination of an amino group and a carboxylic acid on a rigid aromatic scaffold is a common motif in ligands used for constructing fluorescent MOFs for sensing applications. frontiersin.orgnih.gov Research on related structures has shown that benzoxazole-based ligands can form complexes with various transition metals, and these complexes can exhibit enhanced biological or material properties compared to the ligands alone. nih.gov However, it is noted that some benzoxazole-2-carboxylic acid scaffolds can be prone to decarboxylation, a potential instability that would need to be considered in the design of such materials. rsc.org

Ligand TypeMetal IonsResulting Structure/ApplicationReference
Amino-functionalized dicarboxylate ligandsCd(II), Zn(II)3D Metal-Organic Frameworks (MOFs) with fluorescence properties frontiersin.org
2-Trifluoroacetonylbenzoxazole derivativesZn(II), Cu(II), Ni(II), Mg(II), Fe(III)Coordination complexes with antibacterial activity nih.gov
Benzimidazole-5-carboxylic acid derivativesCu(II), Co(II), Zn(II)Transition metal complexes with topoisomerase II inhibitory activity nih.gov
4-Aminobenzoic acid Schiff baseCd(II), Cu(II)Novel MOFs synthesized under ultrasonic conditions ekb.eg

Components in Polymer Chemistry (e.g., Polybenzoxazines)

Polybenzoxazines are a class of high-performance thermosetting polymers known for their excellent thermal stability, low water absorption, and high char yield. nih.govnih.gov They are formed through the ring-opening polymerization of benzoxazine (B1645224) monomers. mdpi.comacs.org The properties of the final polymer can be finely tuned by incorporating different functional groups into the monomer structure. mdpi.comacs.org

This compound, after conversion to a suitable benzoxazine monomer (for example, through reaction with a phenol (B47542) and formaldehyde), could serve as a precursor to novel polybenzoxazines. The amino and carboxylic acid functionalities would be expected to play a significant role in the polymerization process and the final properties of the polymer. For instance, functional groups on the monomer can catalyze the ring-opening polymerization, often lowering the required curing temperature. acs.org The presence of these reactive groups in the resulting polymer would also offer sites for post-polymerization modification, allowing for the covalent attachment of other molecules to tailor the material's surface properties or introduce new functionalities.

Benzoxazine Monomer TypeKey Feature/FunctionalityEffect on Polymerization/PropertiesReference
Multifunctional (di- and tri-benzoxazines)Increased number of oxazine (B8389632) unitsLower polymerization temperature with increasing functionality nih.gov
Phosphaphenanthrene-functionalizedIntramolecular hydrogen bonding (P=O···HO)Activates and influences the ring-opening polymerization mechanism acs.org
Allyl-functionalizedNeighboring group participation of the allyl groupAccelerates the rate of polymerization mdpi.com
Chlorine-substituted (from 3,3′-dichloro-4,4′-diaminodiphenylmethane)Chlorine substituents on the amine ringRequires more severe polymerization conditions but confers better fire resistance nih.gov

Advanced Chemical Catalysis and Photocatalysis

The benzoxazole scaffold is a subject of interest in the field of catalysis. Various catalytic systems, including nanocatalysts and ionic liquids, have been developed for the efficient synthesis of benzoxazole derivatives. nih.govajchem-a.comnih.gov Conversely, benzoxazole-containing molecules can themselves participate in or form the basis of catalytic systems. For example, copper complexes have been used for the direct carboxylation of benzoxazoles. researchgate.net

The structure of this compound is well-suited for catalytic applications. The carboxylic acid group provides a handle to immobilize the molecule onto a solid support, such as silica (B1680970) or magnetic nanoparticles, creating a heterogeneous catalyst. ajchem-a.comresearchgate.net This approach facilitates easy separation and recycling of the catalyst, aligning with the principles of green chemistry. nih.gov Furthermore, the amino group and the benzoxazole ring system can act as ligands to coordinate with a metal center, and the electronic properties of this ligand could be tuned to influence the activity of the catalytic metal. There is also growing interest in using visible light photocatalysis for chemical transformations involving heterocyclic compounds, and benzoxazole derivatives have been synthesized and functionalized using such methods. researchgate.netresearchgate.net This suggests a potential role for this compound or its derivatives in novel photocatalytic systems.

Role in Agrochemical Development

The benzoxazole and benzothiazole (B30560) ring systems are considered "privileged structures" in medicinal and agricultural chemistry due to their wide range of biological activities. nih.govmdpi.comnih.gov While the primary focus of research on these heterocycles has been in pharmaceuticals, there is growing interest in their potential as agrochemicals. mdpi.comnih.gov

Although specific studies on the agrochemical applications of this compound are limited, its structural features suggest it could serve as a valuable scaffold for the development of new herbicides. The presence of the amino and carboxylic acid groups provides handles for chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced herbicidal activity and selectivity. Structure-activity relationship (SAR) studies on related benzoxazoles have indicated that the nature and position of substituents on the benzene (B151609) ring can significantly influence their phytotoxicity. mdpi.com For instance, the introduction of halogen atoms or other electron-withdrawing groups has been shown to modulate herbicidal efficacy. mdpi.com

The development of new herbicides with novel modes of action is crucial to combat the growing issue of weed resistance to existing commercial products. nih.gov The benzoxazole class of compounds, including derivatives of this compound, represents a promising area for the discovery of next-generation agrochemicals. mdpi.comnih.gov

Compound Class Reported Agrochemical Activity Key Structural Feature Reference
2-NitromethylbenzoxazolesHerbicidalNitromethyl group at position 2 nih.gov
Substituted BenzoxazolesHerbicidalVaried substituents on the benzene ring mdpi.comresearchgate.net

Use in Dye Chemistry

The presence of an aromatic amino group in this compound makes it a suitable precursor for the synthesis of azo dyes. Azo dyes, characterized by the -N=N- chromophore, constitute the largest and most versatile class of synthetic organic dyes. unb.canih.gov The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. unb.cajbiochemtech.com

In the case of this compound, the primary amino group at the 4-position can be readily converted into a diazonium salt under acidic conditions with sodium nitrite (B80452). This reactive diazonium salt can then be coupled with various aromatic compounds, such as phenols, naphthols, or other aromatic amines, to produce a wide range of azo dyes with different colors. unb.cacuhk.edu.hk

The benzoxazole moiety itself can influence the final color and properties of the resulting dye. The extended conjugation provided by the fused heterocyclic ring system can lead to deeper and more intense colors. Furthermore, the carboxylic acid group at the 2-position can enhance the water solubility of the dye and provide a site for binding to textile fibers, potentially improving the dye's fastness properties.

This compound could be used to create disperse dyes for coloring synthetic fibers like polyester. nih.govnih.govmdpi.comyoutube.com The synthesis of such dyes would involve coupling the diazotized this compound with suitable coupling components to produce non-ionic molecules with low water solubility, which is a characteristic of disperse dyes. youtube.com

Starting Material Reaction Coupling Component (Example) Potential Dye Class
This compoundDiazotization followed by Azo CouplingNaphtholAzo Dye
This compoundDiazotization followed by Azo CouplingN,N-dialkylanilineDisperse Dye

Green Chemistry Principles in the Synthesis and Application of 4 Aminobenzo D Oxazole 2 Carboxylic Acid

Atom Economy and Reaction Efficiency

Atom economy, a concept developed by Barry Trost, is a fundamental pillar of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com In an ideal, 100% atom-economical reaction, all reactant atoms are found in the final product, generating no waste. primescholars.com However, many traditional synthetic routes, particularly for complex molecules like pharmaceuticals and fine chemicals, exhibit poor atom economy. primescholars.com

For the synthesis of benzoxazole (B165842) derivatives, including 4-Aminobenzo[d]oxazole-2-carboxylic acid, traditional methods often involve condensation reactions that produce stoichiometric byproducts, thus lowering the atom economy. For instance, the widely used Gabriel synthesis of amines, a potential step in introducing the amino group, is known for its very low atom economy, often below 50%, due to the formation of phthalic acid derivatives as byproducts. primescholars.com

Modern synthetic strategies aim to improve atom economy. For example, catalytic reactions are inherently more atom-economical as the catalyst is used in small amounts and is not consumed in the reaction. primescholars.com The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to higher efficiency and reduced waste. researchgate.net For instance, a one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed using a dehydrative condensing agent and a nickel catalyst, demonstrating excellent yields and better atom economy. ijpsonline.com While specific data for the atom economy of this compound synthesis is not extensively published, the application of such modern, catalytic, one-pot methods would significantly enhance its atom economy compared to classical multi-step syntheses with stoichiometric reagents.

Utilization of Benign Solvents and Solvent-Free Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and flammable, posing risks to human health and the environment. Green chemistry encourages the use of benign solvents such as water, ethanol (B145695), or supercritical fluids, or ideally, conducting reactions under solvent-free conditions. researchgate.net

In the synthesis of related oxazole (B20620) and benzoxazole structures, there is a clear trend towards adopting greener solvent systems. For example, the synthesis of certain oxazole derivatives has been successfully carried out in aqueous media. nih.gov The use of ionic liquids, which are non-volatile and can often be recycled, is another promising alternative. researchgate.net A study on the synthesis of bioactive tetrahydrobenzo[c]xanthene-8-ones reported a highly efficient and eco-friendly protocol using a novel ionic liquid, L-pyrrolidine-2-carboxylic acid sulfate (B86663) (LPCAS), as a catalyst under solvent-free conditions. researchgate.net

Furthermore, some synthetic methods for oxazole derivatives have been optimized by exploring various solvents, with greener options like ethanol being investigated. nih.govnih.gov While dichloromethane (B109758) (DCM) is still commonly used, the exploration of alternatives is an active area of research. nih.gov For the synthesis of this compound, adopting protocols that utilize water or ethanol as a solvent, or exploring solvent-free conditions, would significantly improve its green credentials.

Catalysis in Green Synthesis

Catalysis is a key technology in green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing energy consumption and waste generation.

Organocatalysis

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of potentially toxic and expensive metals. While specific examples of organocatalysis for the synthesis of this compound are not prominent in the literature, the principles are applicable. For instance, in the synthesis of other heterocyclic compounds, L-proline and its derivatives have been used as efficient organocatalysts. The use of such catalysts can promote key bond-forming reactions under mild conditions. ijpsonline.com

Metal-Catalysis with Reduced Environmental Impact

Metal catalysts are widely used in the synthesis of oxazoles and benzoxazoles. nih.gov Green chemistry principles advocate for the use of catalysts based on abundant, low-toxicity metals and developing methods for their efficient recovery and reuse. For example, copper and palladium catalysts have been employed for the direct arylation in the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com Research is also focused on using nanoparticle catalysts, such as ZnO nanoparticles, which can offer high activity and can be more easily separated and recycled. nih.gov While some attempts using ZnO nanoparticles for benzoxazole synthesis resulted in low yields, the exploration of such catalysts is a step towards greener metal-catalyzed reactions. nih.gov

Biocatalysis for Enhanced Selectivity

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, aqueous conditions. While the direct biocatalytic synthesis of this compound is not yet reported, enzymes are used in nature to form amide bonds with high precision, a key step in many synthetic pathways. mdpi.com The potential for engineering enzymes to catalyze the formation of the benzoxazole ring or related transformations represents an exciting frontier for the green synthesis of this and other complex heterocyclic compounds.

Energy Efficiency in Reaction Conditions (e.g., Microwave Irradiation)

Reducing energy consumption is another crucial aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for enhancing reaction rates, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. arkat-usa.orgnih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various oxazole and benzoxazole derivatives. ijpsonline.comnih.gov For example, a microwave-assisted, one-pot, multicomponent reaction for the synthesis of 3,4-dihydro-2H-benzo[b] primescholars.commdpi.comoxazines resulted in reduced reaction times, improved yields, and easier work-up. arkat-usa.org Similarly, a fast and efficient one-pot microwave-assisted synthesis of di-substituted 1,2,4-oxadiazoles has been reported with short reaction times and high yields. rsc.org These examples strongly suggest that a microwave-assisted approach could be highly beneficial for the synthesis of this compound, making the process more energy-efficient and aligning it with the principles of green chemistry.

Waste Minimization and By-product Management

The reduction of waste is a cornerstone of green chemistry, emphasizing the prevention of waste at its source rather than treating it after it has been created. In the synthesis of benzoxazole derivatives, including this compound, traditional methods often involve stoichiometric reagents and harsh reaction conditions, leading to significant by-product formation and waste streams.

Modern synthetic strategies aim to improve atom economy by designing transformations where the maximum number of atoms from the reactants are incorporated into the final product. For instance, the synthesis of oxazoles directly from carboxylic acids and isocyanoacetates can be hindered by the need for stoichiometric amounts of deoxygenation reagents like triphenylphosphine (B44618), which generates an equivalent amount of triphenylphosphine oxide waste, complicating purification and contributing to waste. nih.gov

Electrochemical methods offer a promising alternative for waste reduction. An atom-economical and environmentally friendly electrochemical oxidation and cyclization of glycine (B1666218) derivatives to produce 2-substituted benzoxazoles has been demonstrated. organic-chemistry.org This process avoids the use of transition metals and chemical oxidants, with hydrogen gas being the only by-product. organic-chemistry.org Such an approach, if adapted for this compound, would significantly minimize waste.

The choice of solvent and reaction workup procedures also plays a crucial role in waste management. The use of water as a solvent, where feasible, represents a significant step towards a greener process. nih.govacs.org Additionally, minimizing the use of auxiliary substances like solvents and separation agents, or replacing them with more innocuous alternatives, is a key strategy. u-szeged.hu For example, some protocols for benzoxazole synthesis have been developed to be performed under solvent-free conditions, further reducing the environmental burden.

Renewable Feedstock Utilization

The seventh principle of green chemistry encourages the use of renewable rather than depleting raw materials wherever technically and economically practicable. u-szeged.hu The feedstocks for many chemical syntheses are derived from petroleum, a finite resource. The exploration of biomass as a source of starting materials is a critical area of research for sustainable chemistry. u-szeged.hu

For the synthesis of this compound, the primary precursors are a substituted 2-aminophenol (B121084) and a dicarboxylic acid derivative. One of the key starting materials, aminobenzoic acid, and its isomers can be produced through biosynthesis. mdpi.com For example, E. coli has been metabolically engineered to produce ortho-aminobenzoic acid (anthranilate) from glucose. mdpi.com This opens up the possibility of sourcing the "amino-benzoic acid" portion of the target molecule from renewable carbohydrate feedstocks.

While the direct synthesis of this compound from fully renewable feedstocks is not yet a widespread reality, the foundational components are becoming increasingly accessible through biotechnological routes. Lactic acid and its derivatives, for instance, are derived from the fermentation of carbohydrates and can serve as building blocks in organic synthesis. u-szeged.hu The long-term vision is to integrate these bio-based platform chemicals into the synthetic pathways for complex molecules like the one .

The following table illustrates potential renewable precursors for the synthesis of key intermediates.

Precursor MoietyPotential Renewable Source
Aminobenzoic AcidMicrobial fermentation of sugars mdpi.com
Carboxylic Acid FunctionalityOxidation of bio-alcohols or other bio-based platform chemicals
Benzene (B151609) RingShikimic acid pathway in plants and microorganisms

This table is interactive. Click on the headers to sort the data.

Catalyst Reusability and Sustainability

Catalysts are fundamental to many chemical transformations, and their environmental impact is a significant consideration. Green chemistry promotes the use of catalysts that are highly efficient, reusable, and non-toxic. The development of heterogeneous catalysts is particularly attractive as they can be easily separated from the reaction mixture and recycled, reducing waste and cost.

In the context of benzoxazole synthesis, several research groups have focused on developing reusable catalytic systems. For example, copper(II) ferrite (B1171679) nanoparticles have been employed as a recyclable catalyst for the synthesis of benzoxazoles. organic-chemistry.org These nanoparticles are air-stable and can be recovered using an external magnet and reused multiple times without a significant drop in catalytic activity. organic-chemistry.org Similarly, copper(II) oxide nanoparticles have been used as a heterogeneous catalyst for the intramolecular cyclization to form benzoxazoles, with the catalyst being recoverable and reusable. organic-chemistry.org

Palladium complexes supported on polymers have also been shown to be effective and reusable catalysts for benzoxazole synthesis. nih.gov These catalysts offer the advantage of low catalyst loading and the use of air as a green oxidant, with water as the only by-product. nih.gov Ionic liquids have also been investigated as reusable catalysts for the synthesis of 2-aminobenzoxazoles under mild conditions. nih.gov

The table below presents data on the reusability of different catalysts in benzoxazole synthesis, which serves as a model for the potential application in the synthesis of this compound.

CatalystSubstrate ScopeSolventReusability (Number of Cycles)Key AdvantagesReference
Copper(II) ferrite nanoparticlesN-(2-halophenyl)benzamidesNot specified7Magnetically recoverable, air-stable organic-chemistry.org
Copper(II) oxide nanoparticleso-bromoaryl derivativesDMSORecyclable without loss of activityLigand-free, heterogeneous organic-chemistry.org
Samarium triflateo-aminophenols and aldehydesAqueous mediumReusableMild conditions, water as solvent organic-chemistry.org
Palladium on dendronized amine polymer2-aminophenol and benzaldehydeEthanol5Low catalyst loading, air as oxidant nih.gov
Reusable ionic liquidNot specifiedNot specifiedNot specifiedGreen catalyst, mild conditions nih.gov

This table is interactive. Click on the headers to sort the data.

The development and application of these sustainable catalytic systems are crucial for aligning the production of this compound with the principles of green chemistry, thereby minimizing its environmental footprint.

Future Research Directions and Outlook

Exploration of Novel and Convergent Synthetic Pathways

Current synthetic strategies for benzoxazole (B165842) derivatives often involve multi-step processes. Future research should prioritize the development of more efficient and convergent synthetic routes to 4-Aminobenzo[d]oxazole-2-carboxylic acid. A promising approach involves the direct reaction of appropriately substituted carboxylic acids with isocyanoacetates or tosylmethyl isocyanide, which has been shown to be effective for the synthesis of 4,5-disubstituted oxazoles. nih.gov The development of pathways to nitrogen- and oxygen-containing heterocycles from readily available starting materials is a significant area of research in organic synthesis. nih.gov

Furthermore, exploring domino reactions that form the benzoxazole ring system in a single, streamlined process would be highly beneficial. For instance, investigating the Fe(II)-catalyzed isomerization of substituted isoxazoles could offer a novel route to oxazole-4-carboxylic acid derivatives. researchgate.net The synthesis of related benzothiazole (B30560) structures has been achieved through the cyclization of 4-aminobenzoates with potassium thiocyanate (B1210189) and bromine in acetic acid, suggesting that analogous methods could be adapted for the synthesis of the target benzoxazole. acs.orgnih.gov

Synthetic Approach Potential Starting Materials Key Advantages
Direct Oxazole (B20620) SynthesisSubstituted benzoic acid, IsocyanoacetateHigh efficiency, broad substrate scope nih.gov
Domino Isoxazole Isomerization4-Acyl-5-substituted isoxazolesQuantitative isomerization researchgate.net
Benzoxazole CyclizationSubstituted 4-aminobenzoateEstablished method for related heterocycles acs.orgnih.gov

Development of Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard spectroscopic techniques like NMR, IR, and mass spectrometry are fundamental, future research should employ advanced methods to gain deeper insights. High-resolution mass spectrometry (HR-MS) and comprehensive NMR spectroscopy will be essential for unambiguous structure elucidation of this and related novel compounds. nih.gov

Investigating the solid-state structure through single-crystal X-ray diffraction will provide precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its physical properties and potential for co-crystal formation. sharif.edueurjchem.com Furthermore, advanced techniques like two-dimensional NMR (COSY, HMQC, HMBC) will be invaluable for assigning the complex spectra of functionalized derivatives. The spectroscopic characterization of similar molecules, such as 3-aminoisoxazole, has benefited from detailed analysis, which can serve as a guide for future studies on this compound. nih.gov

Spectroscopic Technique Information Gained Relevance
High-Resolution Mass Spectrometry (HR-MS)Exact molecular weight and formulaUnambiguous identification nih.gov
Single-Crystal X-ray Diffraction3D molecular structure, intermolecular interactionsUnderstanding solid-state properties sharif.edueurjchem.com
2D NMR (COSY, HMQC, HMBC)Detailed structural connectivityElucidation of complex derivative structures

Deeper Computational Modeling for Predicting Reactivity and Elucidating Mechanisms

Computational chemistry offers powerful tools to complement experimental studies. Future research should leverage Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the ground and excited state properties of this compound. sharif.edu Such studies can predict molecular orbitals, electronic transitions, and absorption spectra, providing a theoretical framework for understanding its photophysical properties. sharif.edusharif.edu

Furthermore, computational modeling can be used to elucidate reaction mechanisms for its synthesis and predict the reactivity of different sites on the molecule. This predictive capability can guide the design of new synthetic routes and the functionalization of the core structure. For instance, calculating electronic difference density maps can reveal changes in electron density upon excitation, which is crucial for applications in materials science and photochemistry. sharif.edu

Computational Method Predicted Properties Application
Density Functional Theory (DFT)Molecular orbitals, ground state propertiesUnderstanding electronic structure and reactivity sharif.edu
Time-Dependent DFT (TD-DFT)Absorption spectra, excited state propertiesPredicting photophysical behavior sharif.edu
Reaction Mechanism ModelingTransition states, activation energiesGuiding synthetic pathway development

Design of Highly Functionalized and Tunable Derivatives

The presence of both an amino and a carboxylic acid group on the this compound scaffold provides ample opportunities for derivatization. Future research should focus on creating a library of functionalized derivatives to explore structure-activity relationships for various applications. The carboxylic acid moiety can be converted to esters, amides, or other functional groups, while the amino group can be acylated, alkylated, or used as a handle for further coupling reactions. nih.govbeilstein-journals.org

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has demonstrated the feasibility of introducing additional functional groups onto the benzothiazole ring, a strategy that can be extended to the benzoxazole system. acs.orgnih.govnih.gov Designing derivatives with tunable electronic and steric properties will be key to optimizing their performance in areas such as medicinal chemistry and materials science. nih.gov

Derivative Type Synthetic Modification Potential Application
Ester and Amide DerivativesReaction at the carboxylic acid groupProdrugs, modified solubility nih.gov
N-Acylated/Alkylated DerivativesReaction at the amino groupAltered electronic properties, biological activity
Ring-Substituted DerivativesIntroduction of substituents on the benzene (B151609) ringFine-tuning of properties acs.orgnih.gov

Sustainable and Scalable Synthesis Methods for Industrial Relevance

For this compound and its derivatives to have a significant impact, the development of sustainable and scalable synthetic methods is imperative. Future research should focus on green chemistry principles, such as the use of environmentally benign solvents, catalysts, and reagents. mdpi.com Microwave-assisted synthesis, for example, has been shown to accelerate reactions and improve yields in the synthesis of related heterocyclic compounds. frontiersin.org

Exploring biocatalytic or chemoenzymatic routes could also lead to more sustainable production methods. The biosynthesis of aminobenzoic acid derivatives in microorganisms like E. coli highlights the potential for developing fermentation-based processes. mdpi.com The ultimate goal is to establish a manufacturing process that is not only efficient and high-yielding but also economically viable and environmentally responsible, paving the way for the industrial application of this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Aminobenzo[d]oxazole-2-carboxylic acid, and what are the critical reaction conditions?

  • Answer: Synthesis typically involves coupling reactions using reagents like HBTU with benzo[d]oxazole-2-carboxylic acid derivatives under mild conditions (room temperature, DMF, 16 hours) . Substitution reactions at reactive sites (e.g., chloromethyl groups in related oxazoles) can introduce amino functionalities via nucleophilic attack by amines or alcohols . Key conditions include inert atmospheres, precise stoichiometry, and purification via recrystallization or chromatography.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Answer: Use PPE (nitrile gloves, lab coats, safety goggles) and respiratory protection (NIOSH-approved P95 respirators) if dust is generated. Work in a fume hood to avoid inhalation. Spills require immediate containment with absorbent materials and disposal via authorized hazardous waste services. Storage at 2–8°C in dry conditions prevents decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer: Employ HPLC with UV detection for purity analysis, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry for molecular weight validation. Monitor thermal stability via TGA and DSC, as decomposition temperatures are critical for handling .

Advanced Research Questions

Q. How does the decarboxylation mechanism of this compound compare to other oxazole derivatives?

  • Answer: Decarboxylation proceeds via zwitterionic tautomers, with rates accelerated in polar solvents like ethylene glycol due to reduced stabilization of intermediates. Unlike N-methylated analogs, the absence of steric hindrance in the parent compound allows faster CO₂ release, as observed in pseudo-cross-conjugated systems .

Q. What strategies resolve contradictions in reported reactivity data under varying experimental conditions?

  • Answer: Inconsistencies often stem from solvent polarity, impurities, or competing pathways. Use high-purity reagents, in situ monitoring (e.g., IR spectroscopy), and comparative studies with analogs (e.g., 5-methoxy derivatives) to isolate variables. Computational modeling (DFT) can predict reactive sites and validate experimental outcomes .

Q. How can nucleophilic substitution reactions at the aminobenzooxazole core be optimized for regioselectivity?

  • Answer: Electronic effects dominate reactivity: the C-2 carboxyl group is more electrophilic due to resonance withdrawal. Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity and low temperatures (0–25°C) to minimize side reactions. Protecting the amino group with FMOC prevents undesired interactions during substitution .

Q. What are the implications of the compound’s stability data for long-term storage and experimental reproducibility?

  • Answer: Stability under recommended storage (2–8°C, dry) is high, but decomposition occurs upon exposure to moisture or elevated temperatures. Monitor batch consistency via accelerated stability testing (40°C/75% RH) and use fresh samples for sensitive reactions like decarboxylation .

Methodological Considerations

  • Data Analysis: Cross-reference spectral data (e.g., NMR shifts) with computational predictions to confirm intermediate structures during synthesis .
  • Contradiction Mitigation: Replicate experiments across solvent systems (e.g., ethylene glycol vs. water) to assess solvent-dependent reactivity .
  • Safety Compliance: Align handling practices with OSHA HCS standards (GHS classifications: H302, H315, H319) and ensure waste disposal follows EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.